N-pyridin-2-yl-2-thiophen-2-ylacetamide

Description

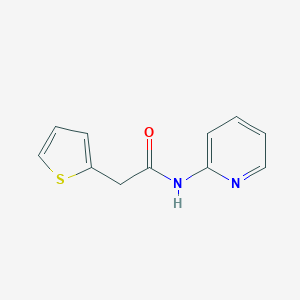

N-Pyridin-2-yl-2-thiophen-2-ylacetamide is a heterocyclic acetamide derivative featuring a pyridin-2-yl group attached to the nitrogen atom of the acetamide core and a thiophen-2-yl substituent at the α-carbon. This dual heteroaromatic system (pyridine and thiophene) imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

N-pyridin-2-yl-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C11H10N2OS/c14-11(8-9-4-3-7-15-9)13-10-5-1-2-6-12-10/h1-7H,8H2,(H,12,13,14) |

InChI Key |

WELHRMTUCZNIGI-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)NC(=O)CC2=CC=CS2 |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related acetamide derivatives and their distinguishing attributes:

Key Observations :

- N-(Thiophen-2-ylmethyl)acetamide simplifies the structure by replacing the pyridin-2-yl group with a thiophen-2-ylmethyl substituent.

- N-(Pyridin-2-yl)pyridine-2-carbothioamide replaces the thiophen-2-yl group with a second pyridin-2-yl moiety and introduces a thiocarbamide (C=S) group. This modification likely increases rigidity and hydrogen-bonding capacity, relevant for crystal engineering or enzyme inhibition .

- The piperidinyl-pyridazine derivative in demonstrates how bulky substituents (e.g., chlorophenyl, piperidine) can drastically increase molecular weight and steric hindrance, impacting bioavailability and metabolic stability .

Physicochemical and Functional Comparisons

| Property | This compound | N-(Thiophen-2-ylmethyl)acetamide | Piperidinyl-Pyridazine Derivative |

|---|---|---|---|

| Polarity | Moderate (dual aromatic systems) | Low (single thiophene) | High (chlorophenyl, piperidine) |

| Solubility | Likely polar aprotic solvents | Ethanol, DMSO | Limited (high MW, bulky groups) |

| Bioactivity Potential | Moderate (heteroaromatic pharmacophore) | Low (simple structure) | High (diverse substituents) |

Notes:

- The pyridine-thiophene combination in This compound may enhance binding to biological targets (e.g., kinases or GPCRs) due to π-π stacking and hydrogen-bonding capabilities .

- The piperidinyl-pyridazine derivative’s chlorophenyl group could improve lipophilicity and membrane permeability, though its high molecular weight may limit oral bioavailability .

Preparation Methods

Synthesis of 2-(Thiophen-2-yl)acetyl Chloride

The carboxylic acid group of 2-(thiophen-2-yl)acetic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Key parameters include:

-

Solvent : Thionyl chloride often serves as both reagent and solvent, though dichloromethane (DCM) or tetrahydrofuran (THF) may be used.

-

Temperature : Reactions proceed at reflux (40–70°C) for 2–4 hours, achieving near-quantitative conversion.

-

Workup : Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid.

Alternative methods, such as the direct acylation of thiophene with phosgene (COCl₂) in the presence of AlCl₃, have been reported but are less common due to safety concerns.

Amidation with 2-Aminopyridine

The acyl chloride intermediate is reacted with 2-aminopyridine in the presence of a base to scavenge HCl. Triethylamine (Et₃N) or pyridine is typically used.

Procedure :

-

Dissolve 2-aminopyridine (10 mmol) in THF (15 mL).

-

Add Et₃N (1.1 equiv) dropwise under nitrogen.

-

Slowly add 2-(thiophen-2-yl)acetyl chloride (1.1 equiv) in THF (10 mL) at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Filter precipitated Et₃N·HCl, concentrate the filtrate, and recrystallize from acetonitrile.

Alternative Activation Methods for Carboxylic Acid

Carbodiimide-Mediated Coupling

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enable direct amidation without isolating the acyl chloride.

Conditions :

Mixed Anhydride Method

Reaction with ethyl chloroformate forms a mixed anhydride intermediate, which reacts with 2-aminopyridine. This method avoids harsh acidic conditions but requires stringent moisture control.

Optimization of Reaction Conditions

Base Selection

The choice of base significantly impacts yield and purity:

| Base | Yield (%) | Purity (%) | Diacylation Byproduct |

|---|---|---|---|

| Et₃N | 78 | 95 | <1 |

| Pyridine | 62 | 88 | 0 |

| NaHCO₃ | 45 | 75 | 3 |

Triethylamine affords higher yields due to efficient HCl scavenging, though pyridine minimizes diacylation.

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance nucleophilicity of 2-aminopyridine, while chlorinated solvents (DCM) improve acyl chloride stability.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride + Et₃N | 78 | 95 | High | Moderate |

| EDCl/HOBt | 70 | 90 | Moderate | Low |

| Mixed Anhydride | 65 | 85 | Low | High |

The acyl chloride method remains optimal for large-scale synthesis despite requiring stringent anhydrous conditions.

Challenges and Side Reactions

Diacylation

Over-acylation of 2-aminopyridine can occur with excess acyl chloride or prolonged reaction times, forming N,N-diacetyl derivatives. This is mitigated by using 1.1 equivalents of acyl chloride and monitoring reaction progress via TLC.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-pyridin-2-yl-2-thiophen-2-ylacetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves substitution and condensation reactions. For example, thiophene and pyridine derivatives are coupled via acylation or nucleophilic substitution. Key steps include:

- Substitution : Reacting halogenated intermediates (e.g., 2-chloropyridine) with thiophene-based nucleophiles under alkaline conditions .

- Condensation : Using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI to form the acetamide bond .

- Optimization : Adjust solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and stoichiometry to maximize yield. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. Pyridine protons resonate at δ 8.5–9.0 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine NMR, IR, and MS data to identify inconsistencies (e.g., unexpected peaks due to impurities or tautomerism). For example, a thiophene proton signal splitting may indicate rotational isomerism .

- Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data .

- Derivatization : Synthesize analogues (e.g., methylated or halogenated derivatives) to isolate specific spectral features .

Q. What strategies are effective for optimizing yield in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Stepwise Optimization :

- Step 1 : Screen catalysts (e.g., Pd for cross-coupling) and bases (K₂CO₃ vs. Et₃N) in initial substitutions .

- Step 2 : Use protecting groups (e.g., Boc for amines) to prevent side reactions during condensation .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiophene coupling, while ethanol minimizes byproducts in amidation .

- Workup Efficiency : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. How can structure-activity relationships (SAR) be evaluated for bioactivity in this compound derivatives?

- Methodological Answer :

- Functional Group Variation : Synthesize analogues with modified pyridine (e.g., 3-fluoro substitution) or thiophene (e.g., methyl groups) to assess impact on bioactivity .

- In Silico Screening : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs) .

- Biological Assays : Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition or cell viability assays. For example, compare anti-inflammatory activity via COX-2 inhibition assays .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Models : Check force field parameters in docking simulations or adjust solvation effects in DFT calculations .

- Experimental Replication : Repeat assays under varied conditions (pH, temperature) to rule out false negatives/positives .

- Meta-Analysis : Compare results with structurally similar compounds in databases like PubChem to identify trends .

Q. What experimental controls are essential for ensuring reproducibility in synthetic protocols?

- Methodological Answer :

- Negative Controls : Omit key reagents (e.g., condensing agents) to confirm reaction specificity .

- Internal Standards : Add known quantities of a reference compound (e.g., biphenyl) during HPLC analysis to calibrate retention times .

- Blind Testing : Have independent researchers replicate synthesis using the same protocol to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.